4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a nitropyridine moiety attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitropyridine.
Coupling Reaction: The amino derivative is coupled with a suitable acid chloride or anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods help in managing highly exothermic reactions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties.
Organic Synthesis: Used in the preparation of complex organic molecules and as an intermediate in various synthetic pathways.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but differs in the position of the nitro group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the amino acid derivative.
Uniqueness
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a nitropyridine moiety with an amino acid derivative, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7N3O5 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H7N3O5/c13-8(3-4-9(14)15)11-7-2-1-6(5-10-7)12(16)17/h1-5H,(H,14,15)(H,10,11,13) |
InChI Key |
QHJUXQQQLBCREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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